(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
Overview
Description
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride, commonly known as POMH, is a synthetic heterocyclic compound that has become increasingly popular in scientific research in recent years. It is often used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in biochemical and physiological studies. POMH is also known for its ability to modulate the activity of enzymes and receptors, as well as its potential for use in drug research.
Scientific Research Applications
Antimicrobial Activity
The compound (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride has been evaluated for its antimicrobial properties. Studies have compared its effectiveness against bacteria to that of amoxicillin and against fungi to fluconazole, indicating its potential as an antimicrobial agent .
Anticancer Evaluation
Research has also explored the anticancer potential of this compound. The MTT assay, which measures the activity of mitochondrial enzymes in living cells, has been used to assess the compound’s efficacy in reducing cancer cell viability .
Synthesis Methods
Innovative synthesis methods have been developed for this compound and its derivatives. For example, microwave-assisted cyclodehydration has been utilized to create new derivatives with various substituents .
Inhibitors of Notum Carboxylesterase
This compound has been identified as a potent inhibitor of Notum carboxylesterase activity. This discovery was made through the optimization of a crystallographic fragment screening hit, highlighting its potential in targeting specific enzymes .
properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFARWJMWVFLIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride | |
CAS RN |
1187931-09-4 | |
Record name | 1,3,4-Oxadiazole-2-methanamine, 5-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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